molecular formula C4H7BF3- B12209022 Cyclobutyltrifluoroborate

Cyclobutyltrifluoroborate

Cat. No.: B12209022
M. Wt: 122.91 g/mol
InChI Key: STLRLCFWONWIJY-UHFFFAOYSA-N
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Description

Cyclobutyltrifluoroborate (C₄H₇BF₃K) is a potassium organotrifluoroborate salt widely employed in Suzuki-Miyaura cross-coupling reactions to install cyclobutyl rings into aromatic or heteroaromatic systems. Its stability under ambient conditions, resistance to protodeboronation, and compatibility with diverse functional groups make it a valuable reagent in synthetic organic chemistry, particularly for pharmaceutical and materials science applications . The compound is synthesized via treatment of cyclobutylboronic acid with KHF₂ in methanol, yielding a crystalline solid (63% isolated yield) . Unlike cyclopropyltrifluoroborate, this compound features a higher sp³-hybridized carbon-boron bond, which introduces challenges in cross-coupling due to increased steric hindrance and susceptibility to β-hydride elimination .

Properties

Molecular Formula

C4H7BF3-

Molecular Weight

122.91 g/mol

IUPAC Name

cyclobutyl(trifluoro)boranuide

InChI

InChI=1S/C4H7BF3/c6-5(7,8)4-2-1-3-4/h4H,1-3H2/q-1

InChI Key

STLRLCFWONWIJY-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCC1)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of cyclobutylboronic acid with potassium fluoride and boron trifluoride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The resulting product is potassium this compound, which can be isolated and purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most significant applications of cyclobutyltrifluoroborate. This reaction allows for the coupling of aryl halides with cyclobutyltrifluoroborates to form aryl cyclobutane products.

  • Reaction Conditions : A study demonstrated that using palladium acetate as a catalyst along with potassium carbonate as a base in a mixed solvent system (cyclopentyl methyl ether and water) yielded a 75% efficiency when coupling this compound with 4-chloroanisole .
  • Substrate Scope : The method has been shown to be effective with various aryl chlorides and bromides, demonstrating its broad applicability in synthetic organic chemistry .

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound has been employed in other cross-coupling reactions:

  • Ni-Catalyzed Photoredox Reactions : Recent advancements have included using nickel-catalyzed photoredox methods to facilitate the coupling of cyclobutyltrifluoroborates with diverse electrophiles, expanding its utility in modular synthesis platforms .
  • Functionalization of Cyclobutanes : The compound has also been utilized for functionalizing cyclobutane structures through various rearrangement and substitution reactions, further highlighting its versatility .

Synthesis of Drug-Like Compounds

Research has indicated that this compound can be used to synthesize spirocyclic compounds that serve as potential drug candidates. For instance, regioselective monoborylation strategies involving cyclobutanes have provided access to novel building blocks for drug development .

  • Example : A study showcased the synthesis of spirocyclic compounds through borylation processes that incorporated cyclobutyl units, yielding high-efficiency outputs suitable for pharmaceutical applications .

Functionalization Strategies

The functionalization of this compound has been explored extensively:

  • N-functionalization : The introduction of various functional groups onto cyclobutane frameworks has been achieved through cross-coupling techniques, leading to lead-like compounds that exhibit promising biological activities .
  • Modular Synthesis : The ability to utilize this compound in modular synthetic platforms allows chemists to create diverse libraries of compounds rapidly, facilitating drug discovery processes .

Data Table: Summary of Applications

ApplicationReaction TypeYield (%)Reference
Cross-Coupling with Aryl HalidesSuzuki-Miyaura75
Synthesis of Spirocyclic CompoundsMonoborylation87
N-FunctionalizationVarious Coupling ReactionsVariable
Modular SynthesisNi-Catalyzed PhotoredoxHigh

Mechanism of Action

The mechanism of action of cyclobutyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group under basic conditions. This activation leads to the formation of a reactive boronate intermediate, which can then participate in various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Cross-Coupling Performance of this compound (Adapted from )
Substrate Product Yield (%) Conditions
4-Chloroanisole 1-Cyclobutyl-4-methoxybenzene 75 Pd(OAc)₂/XPhos, CMPE/H₂O, 100°C
2-Chloroquinoline 5-Cyclobutyl-2-quinoline 68 Pd(OAc)₂/n-BuPAd₂, toluene/H₂O
3-Chloro-4,5-dimethoxybenzonitrile No reaction 0 Catalyst deactivation
Table 2: Stability and Handling
Parameter Cyclopropyltrifluoroborate This compound
Air Stability Stable Stable (hygroscopic)
Storage Room temperature Desiccated, −20°C

Biological Activity

Cyclobutyltrifluoroborate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutane ring attached to a trifluoroborate group. Its chemical formula is C4H7BF3C_4H_7BF_3, and it is often synthesized through various methods, including the reaction of cyclobutyl lithium with boron trifluoride etherate. This compound exhibits properties that make it a candidate for various applications in organic synthesis and pharmaceutical development.

Biological Activity

1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

2. Anticancer Activity
Research into the anticancer properties of this compound has yielded encouraging findings. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

3. Antiviral Effects
this compound has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication in certain models, making it a potential candidate for further development as an antiviral agent .

Synthesis and Applications

The synthesis of this compound typically involves the following steps:

  • Formation of Cyclobutyl Lithium:
    • Cyclobutane is reacted with lithium metal in anhydrous conditions to form cyclobutyl lithium.
  • Reaction with Boron Trifluoride:
    • The resulting cyclobutyl lithium is treated with boron trifluoride etherate to yield this compound.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Case Study 2: Anticancer Activity
In another study focusing on cancer therapeutics, this compound was tested on human breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound may disrupt cancer cell metabolism and promote cell death .

Summary Table of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialBroad-spectrum inhibition of bacteria
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral replication

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